2-(Azetidin-3-yl)pyridine dihydrochloride
Overview
Description
“2-(Azetidin-3-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2N2 . It is a solid substance and is often used in various chemical reactions and syntheses .
Molecular Structure Analysis
The InChI code for “2-(Azetidin-3-yl)pyridine dihydrochloride” is 1S/C8H10N2.2ClH/c1-2-4-10-8(3-1)7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H . This indicates the presence of two chlorine atoms, eight carbon atoms, ten hydrogen atoms, and two nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “2-(Azetidin-3-yl)pyridine dihydrochloride” is 207.10 g/mol . It has a melting point of 174 - 175 degrees Celsius . The compound is hygroscopic and should be stored under inert gas .Scientific Research Applications
Pharmaceutical Research
2-(Azetidin-3-yl)pyridine dihydrochloride is a compound of interest in pharmaceutical research due to its structural similarity to β-lactam antibiotics . Its potential to act as a building block for the synthesis of novel therapeutic agents is being explored. The compound’s ability to integrate into larger, more complex molecules could lead to the development of new drugs with improved efficacy and safety profiles.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of various bioactive molecules . Its azetidine and pyridine moieties are common in many drugs, making it a valuable precursor in the design of compounds with potential antibacterial, antifungal, or anticancer activities.
Biochemical Applications
2-(Azetidin-3-yl)pyridine dihydrochloride plays a role in biochemical studies as a reagent for modifying biochemical pathways . Researchers use it to investigate the function of enzymes and receptors, particularly those involved in neurotransmission and cellular signaling.
Chemical Synthesis
This compound is also significant in chemical synthesis, where it serves as an intermediate in the preparation of more complex chemical entities . Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic chemistry.
Industrial Applications
On an industrial scale, 2-(Azetidin-3-yl)pyridine dihydrochloride can be used in the manufacture of polymers, dyes, and other chemical products . Its properties may impart unique characteristics to these materials, such as increased stability or enhanced performance.
Environmental Impact Studies
The environmental impact of chemicals is an important area of study. 2-(Azetidin-3-yl)pyridine dihydrochloride’s effects on ecosystems and its biodegradability are assessed to ensure safe and sustainable use . Understanding its behavior in the environment helps in developing guidelines for its handling and disposal.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P232, P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
2-(azetidin-3-yl)pyridine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-2-4-10-8(3-1)7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKJVWHAPAHHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678889 | |
Record name | 2-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)pyridine dihydrochloride | |
CAS RN |
206446-45-9 | |
Record name | 2-(Azetidin-3-yl)pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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